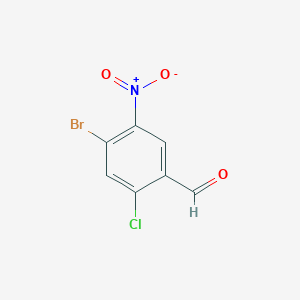
5-(4-Butylbenzoyl)-2-chloropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyridine derivative with 4-butylbenzoyl chloride . The 4-butylbenzoyl chloride could act as an acylating agent, introducing the 4-butylbenzoyl group to the pyridine ring.Molecular Structure Analysis
The molecular structure of “5-(4-Butylbenzoyl)-2-chloropyridine” would consist of a pyridine ring with a chlorine atom substituted at the 2-position and a 4-butylbenzoyl group substituted at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Butylbenzoyl)-2-chloropyridine” would depend on its molecular structure. For example, 4-butylbenzoyl chloride, a potential precursor in its synthesis, is a liquid with a boiling point of 155-156 °C/22 mmHg and a density of 1.051 g/mL at 25 °C .Applications De Recherche Scientifique
Formation of N-Heterocyclic Complexes
The study by Simons et al. (2003) focuses on the synthesis of N-heterocyclic complexes of rhodium and palladium starting from a pincer silver(I) carbene complex. This research showcases the utility of N-heterocyclic carbenes in organometallic chemistry, particularly in the formation of complexes that could have catalytic applications (Simons, Custer, Tessier, & Youngs, 2003).
Catalytic Activities in Carbon-Carbon Bond-Forming Reactions
Akkoç et al. (2016) synthesized novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes, demonstrating their catalytic efficiency in Suzuki–Miyaura cross-coupling and arylation reactions. This work illustrates the potential of such complexes in facilitating carbon-carbon bond formation, a fundamental reaction in organic synthesis (Akkoç, Gök, Ilhan, & Kayser, 2016).
Synthesis of Fluorescent Probes
Shao et al. (2011) reported the one-pot synthesis of imidazo[1,2-a]pyridine derivatives from β-lactam carbenes, which demonstrated efficiency as fluorescent probes for mercury ion detection. This study underlines the importance of developing novel fluorescent probes for environmental monitoring and the detection of toxic ions (Shao, Pang, Yan, Shi, & Cheng, 2011).
Hydrogen Bonding in Liquid Crystalline Materials
Martinez-Felipe et al. (2016) explored the role of hydrogen bonding in the formation of liquid crystallinity in mixtures containing bipyridines, highlighting the intricate balance between molecular interactions and material properties. This research could inform the design of new liquid crystalline materials with tailored properties (Martinez-Felipe, Cook, Abberley, Walker, Storey, & Imrie, 2016).
Propriétés
IUPAC Name |
(4-butylphenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETFNRUZCKDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)


![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)




![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)




